
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring.
準備方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 1H-pyrrole-2-carboxaldehyde with hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents such as halogens or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound lacks the hydroxyphenylacetyl and methyl groups, making it less complex and potentially less biologically active.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This compound has a methyl group but lacks the hydroxyphenylacetyl group, which may result in different chemical and biological properties.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
828923-12-2 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-15-11(9-16)7-8-12(15)14(18)13(17)10-5-3-2-4-6-10/h2-9,13,17H,1H3 |
InChIキー |
OGJCYMPTLWXQQW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


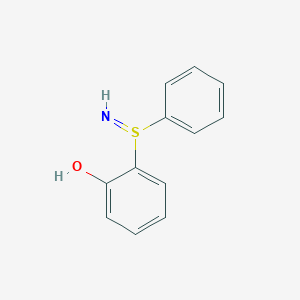
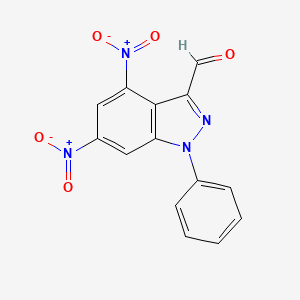
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
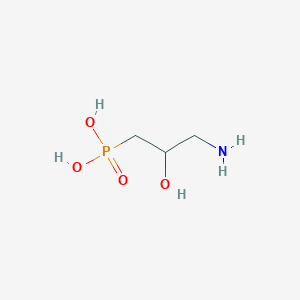
silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
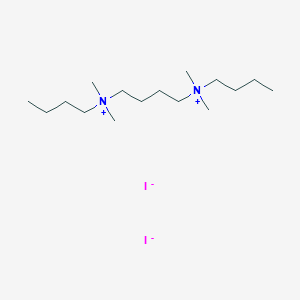
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
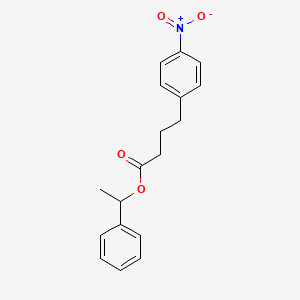
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
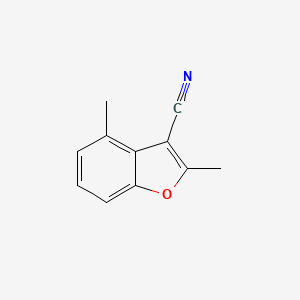

![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
